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Compound of Interest

Compound Name: N-Cyclohexylethanolamine

Cat. No.: B1346643 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Cyclohexylethanolamine, a key intermediate in the synthesis of various pharmaceuticals and

other bioactive molecules. This document is intended to serve as a valuable resource for

researchers and professionals engaged in the fields of chemical synthesis, drug discovery, and

materials science by presenting its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, along with the methodologies for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of N-Cyclohexylethanolamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data Not Available - - -

Data Not Available - - -

Data Not Available - - -

Data Not Available - - -

Data Not Available - - -

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

Data Not Available -

Data Not Available -

Data Not Available -

Data Not Available -

Data Not Available -

Note: Specific chemical shift values, multiplicities, and integration for N-
Cyclohexylethanolamine are not readily available in public databases as of the last update.

The table structure is provided as a template for experimental data.

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

Data Not Available - O-H stretch (alcohol)

Data Not Available - N-H stretch (secondary amine)

Data Not Available - C-H stretch (aliphatic)

Data Not Available - C-N stretch

Data Not Available - C-O stretch

Note: While specific peak positions for N-Cyclohexylethanolamine are not available, the

expected characteristic absorption bands for its functional groups are listed.

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

Data Not Available - [M]+ (Molecular Ion)

Data Not Available - Fragment Ions

Note: The exact mass of N-Cyclohexylethanolamine is 143.1310 g/mol .[1] The fragmentation

pattern would be determined by the specific ionization technique used.

Experimental Protocols
Detailed experimental protocols are crucial for the accurate and reproducible acquisition of

spectroscopic data. The following sections outline generalized procedures for NMR, IR, and

MS analysis of a secondary amine alcohol like N-Cyclohexylethanolamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of N-
Cyclohexylethanolamine.

Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of N-Cyclohexylethanolamine in 0.5-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of

solvent will depend on the solubility of the compound and the desired exchange of labile

protons (OH and NH).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

To identify the exchangeable OH and NH protons, a D₂O exchange experiment can be

performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of the ¹³C isotope.

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be

used to differentiate between CH, CH₂, and CH₃ groups.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in N-Cyclohexylethanolamine using IR

spectroscopy.

Methodology:
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Sample Preparation:

Neat Liquid: If N-Cyclohexylethanolamine is a liquid at room temperature, a thin film can

be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

Solid Sample (KBr Pellet): If the sample is a solid, grind a small amount (1-2 mg) with

anhydrous potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the

ATR crystal.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or clean ATR crystal).

Place the prepared sample in the spectrometer and acquire the sample spectrum.

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Data Processing: The software will automatically subtract the background spectrum from the

sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of N-
Cyclohexylethanolamine.

Methodology:

Sample Preparation: Prepare a dilute solution of N-Cyclohexylethanolamine in a volatile

solvent such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source,

such as Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition:
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ESI-MS: This is a soft ionization technique suitable for determining the molecular weight.

The sample solution is introduced into the ion source, and the mass spectrum is acquired

in positive ion mode to observe the [M+H]⁺ ion.

EI-MS: This is a hard ionization technique that causes fragmentation. The sample is

introduced into the high-vacuum source, where it is bombarded with electrons, leading to

ionization and fragmentation. The resulting mass spectrum will show the molecular ion

peak ([M]⁺) and various fragment ions.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and

characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to

determine the exact mass and elemental composition.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of N-Cyclohexylethanolamine.
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Workflow for Spectroscopic Analysis of N-Cyclohexylethanolamine

Sample Preparation

Spectroscopic Analysis

Data Interpretation and Structure Elucidation

Synthesis and Purification
of N-Cyclohexylethanolamine

NMR Spectroscopy
(¹H, ¹³C, DEPT)

Purified Sample

IR Spectroscopy
(FTIR-ATR)

Purified Sample

Mass Spectrometry
(ESI, EI, HRMS)

Purified Sample

NMR Spectral Analysis:
- Chemical Shifts

- Coupling Constants
- Integration

IR Spectral Analysis:
- Functional Group Identification

MS Data Analysis:
- Molecular Weight

- Fragmentation Pattern

Structure Confirmation

Click to download full resolution via product page

Caption: A logical workflow for the synthesis, purification, spectroscopic analysis, and structural

confirmation of N-Cyclohexylethanolamine.

This guide provides a foundational understanding of the spectroscopic characteristics of N-
Cyclohexylethanolamine. For definitive analysis, it is recommended to acquire and interpret

the spectra of a purified sample using the protocols outlined above.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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